

In-Depth Technical Guide: Antibacterial Agent 83 (CAS 2413865-92-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antibacterial agent 83*

Cat. No.: *B15140008*

[Get Quote](#)

An Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 83, also identified as compound 17h, is a novel synthetic compound demonstrating significant promise in combating multidrug-resistant Gram-positive bacteria. With the CAS number 2413865-92-4, this molecule has emerged from recent research as a potent antibacterial agent, particularly against clinically challenging pathogens such as Vancomycin-Resistant Enterococcus (VRE) and Methicillin-Resistant *Staphylococcus aureus* (MRSA). This technical guide provides a comprehensive overview of its chemical properties, antibacterial activity, and the experimental methodologies used in its evaluation, based on the available scientific literature.

Chemical and Physical Properties

Antibacterial agent 83 is a solid compound with the molecular formula $C_{11}H_5Cl_2N_3O_2$ and a molecular weight of 282.08.^[1] Its chemical structure, as described in the primary literature, is central to its biological activity.

Property	Value	Reference
CAS Number	2413865-92-4	[1] [2]
Molecular Formula	C ₁₁ H ₅ Cl ₂ N ₃ O ₂	[1]
Molecular Weight	282.08	[1]
Appearance	Solid	[1]
Synonym	Compound 17h	[2] [3]

Antibacterial Activity and Spectrum

Compound 17h has demonstrated potent antibacterial activity against a range of Gram-positive bacteria, including drug-resistant strains.[\[2\]](#)[\[3\]](#) The primary research highlights its efficacy against various strains of VRE and MRSA.[\[3\]](#)[\[4\]](#)

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values of **Antibacterial agent 83** against selected bacterial strains as reported in "Design, synthesis, and biological evaluations of substituted pyrazoles as pyrrolomycin analogues against staphylococcal biofilm" by Huan et al.

Bacterial Strain	MIC (µg/mL)
Staphylococcus aureus (MRSA) USA300	0.125
Staphylococcus aureus (MRSA) N315	0.25
Vancomycin-Resistant Enterococcus faecalis V583	0.5
Vancomycin-Resistant Enterococcus faecalis A256	1
Staphylococcus aureus ATCC 29213	0.25
Enterococcus faecalis ATCC 29212	1

Activity Against Biofilms

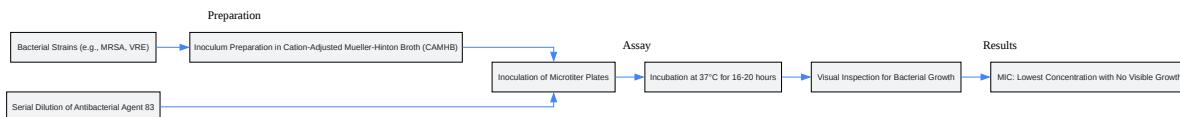
A significant feature of **Antibacterial agent 83** is its ability to reduce the formation of MRSA biofilms.[2][3][4] Biofilms are a major contributor to the persistence of chronic infections and antibiotic resistance. The capacity of this compound to disrupt biofilms suggests a potential advantage in treating complex and persistent bacterial infections.

Pharmacological Profile

Initial in vitro studies have indicated that **Antibacterial agent 83** is metabolically stable in human liver microsomes.[2][3][4] This stability is a crucial characteristic for a potential drug candidate as it suggests a lower likelihood of rapid degradation in the body, which can contribute to a longer duration of action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature for the evaluation of **Antibacterial agent 83**.

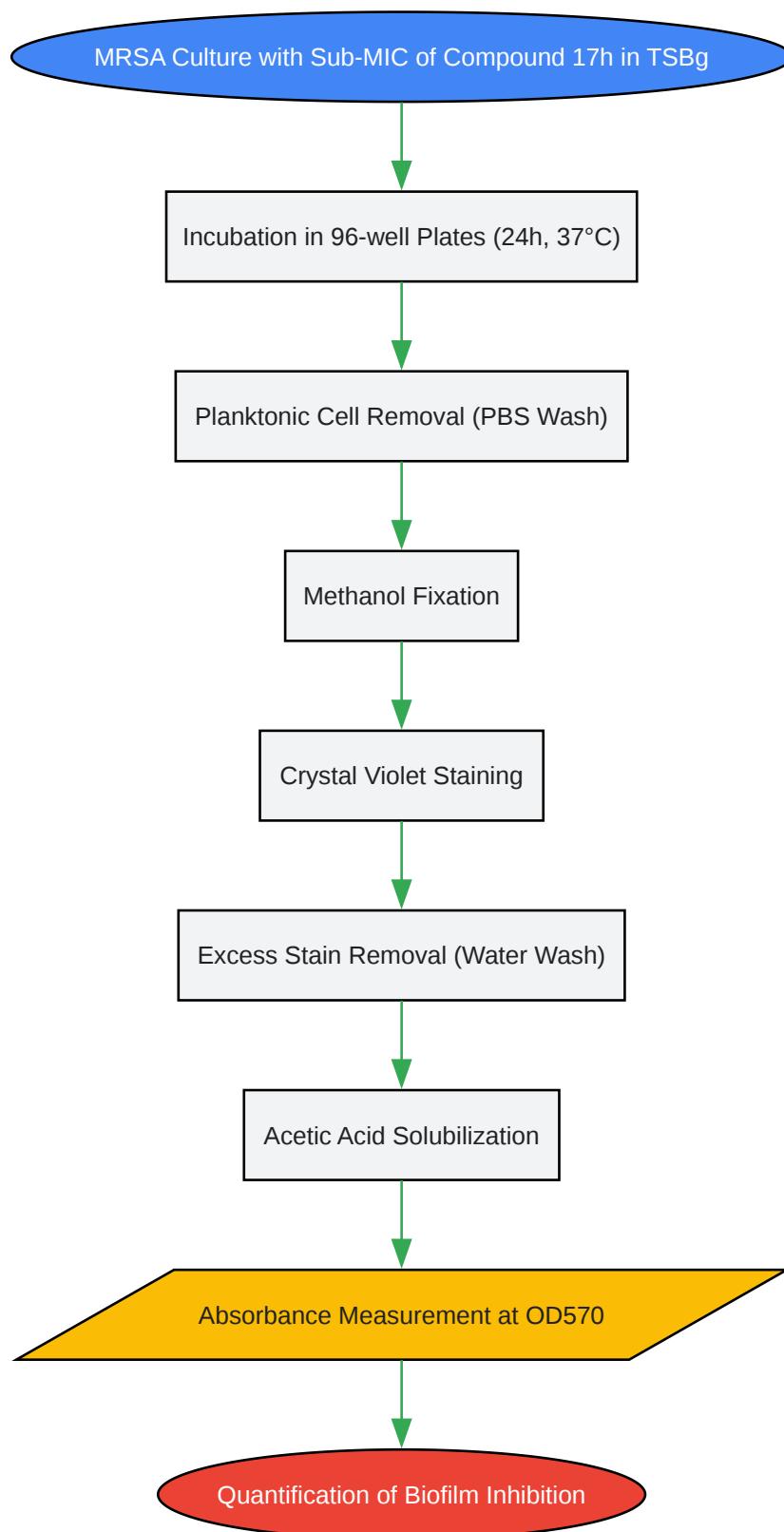

Synthesis of Antibacterial Agent 83 (Compound 17h)

A detailed, step-by-step synthesis protocol for compound 17h is described in the publication by Huan et al. (2022). For the precise and complete methodology, including reactants, reaction conditions, and purification techniques, direct consultation of this primary source is recommended.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of compound 17h was assessed by determining its MIC using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Workflow for MIC Determination:

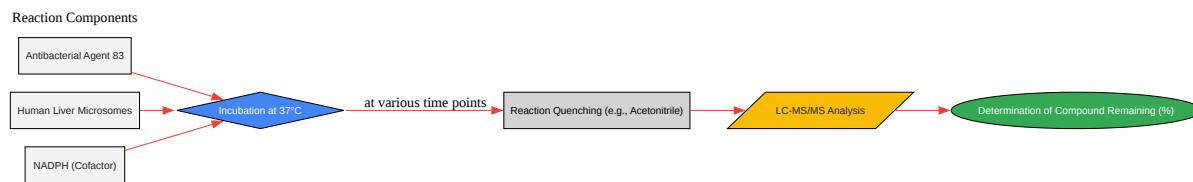

[Click to download full resolution via product page](#)

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Biofilm Formation Assay

The effect of compound 17h on MRSA biofilm formation was quantified using a crystal violet staining method.

Experimental Workflow for Biofilm Assay:


[Click to download full resolution via product page](#)

Caption: Experimental workflow for the MRSA biofilm formation assay.

Liver Microsomal Stability Assay

The metabolic stability of compound 17h was evaluated by incubating it with human liver microsomes. The remaining concentration of the compound over time was measured to determine its metabolic fate.

Logical Relationship in Microsomal Stability Assay:

[Click to download full resolution via product page](#)

Caption: Logical flow of the in vitro liver microsomal stability assay.

Mechanism of Action and Signaling Pathways

The primary publication does not explicitly detail the mechanism of action or the specific signaling pathways affected by **Antibacterial agent 83**. The research focuses on the synthesis and initial biological evaluation of its antibacterial and antibiofilm properties. Further studies are required to elucidate the precise molecular targets and mechanisms through which this compound exerts its effects.

Conclusion and Future Directions

Antibacterial agent 83 (compound 17h) represents a promising new scaffold for the development of novel antibiotics against challenging Gram-positive pathogens. Its potent activity against VRE and MRSA, coupled with its ability to inhibit biofilm formation and its

favorable metabolic stability profile, warrants further investigation. Future research should focus on elucidating its mechanism of action, expanding the scope of its antibacterial spectrum, and evaluating its efficacy and safety in preclinical *in vivo* models. These steps will be critical in determining its potential for clinical development as a new therapeutic agent in the fight against antimicrobial resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Design, synthesis, and biological evaluations of substituted pyrazoles as pyrrolomycin analogues against staphylococcal biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of novel Thieno[2,3-d]imidazole derivatives as agonists of human STING for antitumor immunotherapy using systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corrigendum to "Discovery of a potent, selective and cell active inhibitor of m6A demethylase ALKBH5" [Eur. J. Med. Chem. 238 (2022) 114446] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Antibacterial Agent 83 (CAS 2413865-92-4)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15140008#antibacterial-agent-83-cas-number-2413865-92-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com